molecular formula C17H15NO3 B11617814 1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione CAS No. 62956-45-0

1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione

Cat. No.: B11617814
CAS No.: 62956-45-0
M. Wt: 281.30 g/mol
InChI Key: UATCOPKQRIWTHD-UHFFFAOYSA-N
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Description

1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxypropylamino group attached to the anthracene core at the 9,10-dione positions. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione typically involves the following steps:

Industrial production methods often involve large-scale oxidation processes, such as gas-phase fixed-bed oxidation or liquid-phase oxidation, to produce anthracene-9,10-dione, which is then further functionalized .

Chemical Reactions Analysis

1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include hydroxylated anthracene derivatives and substituted anthracene compounds .

Scientific Research Applications

1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.

    Biology: Employed in the study of biological processes and as a fluorescent probe.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione involves its interaction with molecular targets through its hydroxypropylamino group. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes. The compound’s photophysical properties also play a role in its biological activity, as it can generate reactive oxygen species upon irradiation .

Comparison with Similar Compounds

1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione can be compared with other anthracene derivatives, such as:

    9,10-Anthraquinone: A simpler derivative with similar photophysical properties but lacking the hydroxypropylamino group.

    Mitoxantrone: A synthetic anthracenedione with potent anticancer activity.

    1-Amino-5,8-dihydroxy-4-{2-[(2-hydroxyethyl)amino]ethyl}amino}anthracene-9,10-dione: A structurally similar compound with different functional groups.

The uniqueness of this compound lies in its specific functionalization, which imparts distinct chemical and biological properties.

Biological Activity

1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione is an anthraquinone derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.

Chemical Structure and Properties

The compound's molecular formula is C15H15N1O2C_{15}H_{15}N_{1}O_{2} with a molecular weight of approximately 255.29 g/mol. Its structure includes an anthracene core functionalized with a hydroxypropylamino group at the 9,10-positions, which is key to its biological activity.

PropertyDescription
Molecular FormulaC15H15N1O2C_{15}H_{15}N_{1}O_{2}
Molecular Weight255.29 g/mol
Functional GroupsHydroxypropylamino
ClassAnthraquinone derivative

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Upon irradiation, it can generate ROS, which can induce oxidative stress in cells, leading to apoptosis.
  • Cellular Pathways Modulation : It influences pathways related to cell cycle regulation and apoptosis, making it a candidate for cancer therapy .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:

  • A375 (human melanoma) : IC50 = 5.7 µM
  • A549 (human lung adenocarcinoma) : IC50 < 10 µM
  • K562 (human erythroleukemic) : % inhibition = 25.1% .

These findings suggest that the compound has selective cytotoxicity towards certain cancer types while sparing normal cells.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against a range of bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes .

Study 1: Cytotoxicity Assay

In a study assessing the cytotoxic effects of various anthraquinone derivatives, this compound was found to significantly inhibit the growth of human cancer cell lines compared to control groups. The study utilized an MTT assay to determine cell viability after treatment with varying concentrations of the compound.

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. It was found that treatment led to increased levels of ROS and activation of caspases, confirming its role as an apoptosis inducer through oxidative stress mechanisms .

Properties

CAS No.

62956-45-0

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

1-(3-hydroxypropylamino)anthracene-9,10-dione

InChI

InChI=1S/C17H15NO3/c19-10-4-9-18-14-8-3-7-13-15(14)17(21)12-6-2-1-5-11(12)16(13)20/h1-3,5-8,18-19H,4,9-10H2

InChI Key

UATCOPKQRIWTHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCO

Origin of Product

United States

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